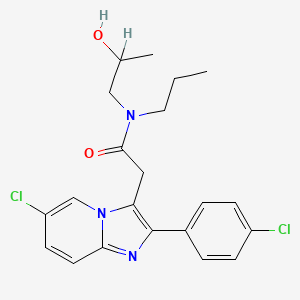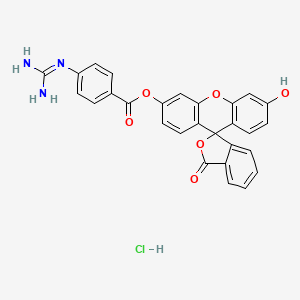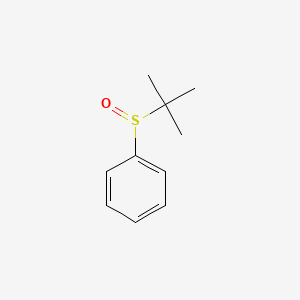
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol is a quinoline derivative with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method involves the use of N-propargyl aniline derivatives, which undergo cyclization reactions in the presence of tin or indium chlorides . The reaction conditions often include the use of stannic chloride or indium (III) chloride as catalysts, and the reactions can be conducted under aerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学的研究の応用
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antimalarial activities.
Medicine: This compound is being explored for its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and disrupting their biological functions . Additionally, it can interfere with the function of enzymes and other proteins by binding to their active sites .
類似化合物との比較
Similar Compounds
8-Quinolinamine: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
Quinoxalines: These compounds share a similar quinoline backbone and have diverse biological activities.
Uniqueness
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its potential therapeutic applications make it a valuable compound for further research and development .
特性
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVLLKFLBQUFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326545 |
Source


|
| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80038-07-9 |
Source


|
| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














